(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
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Overview
Description
“(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a compound with the molecular formula C13H18ClNO. It contains a phenyl group (a benzene ring), an amino group (NH2), and a piperidinyl group (a six-membered ring with one nitrogen atom) attached to a central carbon atom .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring, a piperidine ring, and an amino group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications
Inhibitors of Blood Platelet Aggregation
One application of compounds related to "(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride" involves their role as inhibitors of ADP-induced aggregation of blood platelets. For example, a compound identified as (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was highlighted for its inhibitory properties on platelet aggregation, both in vitro and ex vivo. This compound was selected from a series synthesized through a modified Schopf reaction, aiming to explore its therapeutic potentials despite its unfavorable therapeutic ratio in subacute toxicity evaluations (Grisar et al., 1976).
Antibacterial Activity
Another significant application is in the synthesis of piperidine containing compounds with demonstrated antibacterial activity. For instance, compounds synthesized from 1-(4-(4-piperidin-1-yl)phenyl)ethanone showed promising antibacterial properties. These compounds underwent various reactions, including condensation with aryl aldehydes and cyclization, leading to the formation of pyrimidine imines and thiazolidinones. The antibacterial activity of these newly synthesized compounds was confirmed, showcasing their potential in medical applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Pyridine Derivatives
Research also delves into the synthesis of pyridine derivatives with potential applications in antimicrobial activities. A study on the microwave-assisted synthesis of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones highlighted a method involving the reaction of piperidine with 4-chloro acetophenone. These compounds were then evaluated for their antibacterial activity, further emphasizing the chemical versatility and applicability of piperidine-based compounds in developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity of Pyridine Derivatives
Further extending the utility of piperidine-containing compounds, research on the synthesis and antimicrobial activity of novel Schiff base ligand derived from 2,6-diaminopyridine and its complexes with metals such as Cu(II), Fe(II), and Pd(II) was conducted. This study synthesized a specific Schiff base ligand and evaluated the antimicrobial activity of its metal complexes, demonstrating potential applications in the development of new antimicrobial agents (Kurt et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
(2S)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVVANXQIDWES-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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